3-Dimethylamino-2-methyl-2-propenal

Description

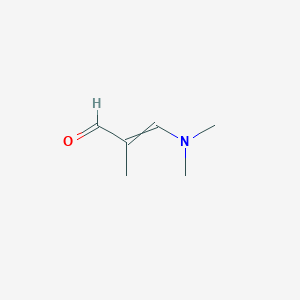

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMOQYFDMQPRJ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N(C)C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-76-9, 920518-65-6 | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Dimethylamino-2-methyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Dimethylamino-2-methyl-2-propenal (CAS No: 19125-76-9). The information is compiled from various chemical databases and suppliers, with all quantitative data organized for clarity. This document also outlines standard experimental methodologies for determining such properties and visualizes the compound's role in chemical synthesis.

General and Chemical Properties

This compound, also known as α-Methyl-β-dimethylaminoacrolein, is an organic compound widely utilized as a chemical intermediate in various synthetic processes.[1][2] Its fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19125-76-9 | [2][3][4] |

| IUPAC Name | (E)-3-(dimethylamino)-2-methylprop-2-enal | [4] |

| Molecular Formula | C₆H₁₁NO | [1][4][5][6] |

| Molecular Weight | 113.16 g/mol | [4][5][6][7] |

| Purity | Typically >97% (GC) | [3][5][8][9] |

Physical Characteristics

The physical state and key constants of this compound are crucial for its handling, storage, and application in experimental settings. It is described variously as a colorless liquid, a solid, or a light yellow to orange powder or lump, which is consistent with its reported melting point being near ambient temperature.[1][3][5][7][8]

| Property | Value | Source(s) |

| Melting Point | 34-38 °C (lit.) | [1][2][3][10] |

| Boiling Point | 110-115 °C at 1 mmHg (lit.) | [1][2][3] |

| Density | 0.971 g/mL at 25 °C (lit.) | [1][2][3] |

| Appearance | Light yellow to orange powder, lump, or clear liquid | [5][8][9] |

| Solubility | Soluble in water and organic solvents | [1] |

| Storage Temperature | 2-8°C | [3][11] |

Spectral Information

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While the raw spectra are beyond the scope of this guide, their availability is noted.

| Spectral Data Type | Availability | Source(s) |

| ¹³C NMR | Available | [4] |

| GC-MS | Available | [4] |

| IR Spectra | Available | [4] |

| Raman Spectra | Available | [4] |

Role in Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. For instance, it is suitable for use in the synthesis of methylmalondialdehyde and participates in reactions like the Vilsmeier reaction.[2][9] Its role as a building block is visualized in the workflow below.

Caption: Synthetic pathway of this compound.

Standard Experimental Protocols

While specific literature detailing the determination of the physical properties for this exact compound is not provided in the search results, standard laboratory methodologies are well-established.

A. Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the solid compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device). A calibrated thermometer is positioned with its bulb at the same height as the sample.

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

B. Boiling Point Determination (Distillation at Reduced Pressure) As the compound's boiling point is cited at a reduced pressure (1 mmHg), a vacuum distillation setup is required.

-

Apparatus Setup: A distillation flask containing the liquid sample and boiling chips is connected to a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum pump and a manometer to monitor the pressure. A thermometer is placed so that its bulb is just below the side arm leading to the condenser.

-

Pressure Regulation: The vacuum pump is engaged, and the pressure inside the apparatus is carefully lowered to the desired level (e.g., 1 mmHg).

-

Heating: The distillation flask is heated gently using a heating mantle.

-

Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. This stable temperature, at which the liquid is actively distilling into the receiving flask, is recorded as the boiling point at that specific pressure.

C. Density Measurement (Pycnometer Method)

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed (m₁).

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The exterior is cleaned and dried, and it is weighed again (m₂). The temperature of the sample is recorded.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is weighed (m₃).

-

Calculation: The density (ρ) of the sample at the recorded temperature is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the same temperature.

Safety Information

According to GHS classifications, this compound is an irritant.[1][4] It is reported to cause skin and eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn during handling.[1] Work should be conducted in a well-ventilated area.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 19125-76-9 [chemicalbook.com]

- 3. 2-甲基-3-二甲氨基-2-丙烯醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound | 19125-76-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound | 19125-76-9 | TCI Deutschland GmbH [tcichemicals.com]

- 10. This compound | CAS#:19125-76-9 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

Structural Elucidation of 3-Dimethylamino-2-methyl-2-propenal: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 3-Dimethylamino-2-methyl-2-propenal, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Structural and Physical Properties

This compound, with the CAS number 19125-76-9, is an organic compound featuring a propenal backbone substituted with a dimethylamino group and a methyl group.[1] Its IUPAC name is (E)-3-(dimethylamino)-2-methylprop-2-enal.[1] The compound is also known by synonyms such as (E)-3-(dimethylamino)-2-methylacrylaldehyde and α-Methyl-β-dimethylaminoacrolein.[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 19125-76-9 |

| Appearance | Light yellow to yellow to orange powder, lump, or clear liquid |

| Melting Point | 34-38 °C |

| Boiling Point | 110-115 °C at 1 mmHg |

| Density | 0.971 g/mL at 25 °C |

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is crucial for the unequivocal identification and structural confirmation of this compound. Below is a summary of available spectroscopic data.

| Spectroscopic Technique | Data Highlights |

| ¹³C NMR Spectroscopy | Spectral data is available and indicates the presence of six distinct carbon environments. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 113. The top three peaks are observed at m/z values of 96, 42, and 113.[1] The fragmentation pattern is consistent with the structure of an α,β-unsaturated aldehyde containing a dimethylamino group. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the aldehyde C-H, C=O (carbonyl), C=C (alkene), and C-N (amine) functional groups. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated substrate, in this case, propanal, using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

Propanal

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice

-

Saturated sodium bicarbonate solution or other suitable base for neutralization

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will occur.

-

After the addition is complete, allow the mixture to stir at low temperature for a specified period to ensure complete formation of the reagent.

-

Slowly add propanal to the Vilsmeier reagent solution, again maintaining a low temperature.

-

After the addition of propanal, the reaction mixture is typically allowed to warm to room temperature and then heated to a specific temperature for a set duration to drive the reaction to completion.

-

Upon completion, the reaction mixture is cooled and then quenched by carefully pouring it onto crushed ice.

-

The acidic mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Store the compound in a cool, dry place away from incompatible materials.

Structural Diagram

The two-dimensional chemical structure of this compound is depicted below. The IUPAC name indicates an (E)-configuration for the double bond.

References

An In-depth Technical Guide to the Synthesis of 3-Dimethylamino-2-methyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Dimethylamino-2-methyl-2-propenal, a valuable intermediate in organic synthesis. The primary and most referenced method for its preparation is the Vilsmeier-Haack reaction. This document details the reaction mechanism, experimental protocol, and key quantitative data associated with this synthesis.

Introduction

This compound, also known as α-methyl-β-dimethylaminoacrolein, is a key building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both an aldehyde and an enamine moiety, allows for diverse reactivity and makes it a versatile precursor in the pharmaceutical and chemical industries.

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated substrate. In this specific synthesis, propionaldehyde serves as the substrate, which is formylated using a Vilsmeier reagent.

The Vilsmeier Reagent

The Vilsmeier reagent is an electrophilic iminium salt, typically formed by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The formation of the Vilsmeier reagent is the initial step in the synthesis.

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[2]

-

Electrophilic Attack: The enol or enolate form of propionaldehyde acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation and Elimination: A tetrahedral intermediate is formed, which then undergoes elimination to regenerate a new iminium salt intermediate.

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt during the work-up phase to yield the desired aldehyde product, this compound.

Experimental Protocol

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Propionaldehyde

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and an anhydrous solvent such as dichloromethane (DCM). Cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

-

Addition of Propionaldehyde: Once the Vilsmeier reagent has formed, add propionaldehyde dropwise to the reaction mixture, again ensuring the temperature is kept low.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data

Due to the lack of a specific published procedure with experimental data, the following table presents typical ranges for reaction parameters and expected outcomes based on general Vilsmeier-Haack reactions and the synthesis of analogous compounds.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Propionaldehyde | 1.0 eq | (General) |

| DMF | 1.1 - 2.0 eq | [1] |

| POCl₃ | 1.1 - 1.5 eq | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C to 70 °C | (General) |

| Reaction Time | 2 - 24 hours | (General) |

| Product Characteristics | ||

| Purity | >97.0% (GC) | |

| Yield | Moderate to High | (Expected) |

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthetic pathway for this compound via the Vilsmeier-Haack reaction.

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

-

Propionaldehyde is flammable and an irritant.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient route for the synthesis of this compound. While a specific detailed protocol is not widely published, the general principles of this named reaction, as outlined in this guide, provide a solid foundation for its successful synthesis in a laboratory setting. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Synthesis of α-Methyl-β-dimethylaminoacrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-Methyl-β-dimethylaminoacrolein, a valuable intermediate in organic synthesis. The primary synthetic route detailed herein involves the condensation reaction of propanal with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This document furnishes a detailed experimental protocol, a summary of quantitative data, and visualizations to elucidate the reaction pathway and workflow. The information is intended to equip researchers and professionals in drug development and chemical sciences with the necessary knowledge for the successful synthesis and characterization of this compound.

Introduction

α-Methyl-β-dimethylaminoacrolein, systematically named 3-(Dimethylamino)-2-methyl-2-propenal, is a trifunctional molecule featuring an aldehyde, an alkene, and an enamine moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules relevant to the pharmaceutical and materials science industries. The presence of the α-methyl group introduces a specific steric and electronic environment, influencing its reactivity and the properties of its derivatives.

The most direct and efficient method for the synthesis of α-Methyl-β-dimethylaminoacrolein is the reaction of propanal with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive reagent that introduces the dimethylaminomethylene group to the α-position of the aldehyde.

Synthesis of α-Methyl-β-dimethylaminoacrolein

Reaction Scheme

The synthesis proceeds via the condensation of propanal with N,N-dimethylformamide dimethyl acetal, as illustrated in the following scheme:

Caption: Reaction scheme for the synthesis of α-Methyl-β-dimethylaminoacrolein.

Experimental Protocol

This protocol is based on established procedures for the reaction of aldehydes and ketones with N,N-dimethylformamide dimethyl acetal.

Materials:

-

Propanal (Reagent grade)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (Reagent grade)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanal (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents). The reaction can be performed neat or in an anhydrous solvent such as toluene or dichloromethane.

-

Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield α-Methyl-β-dimethylaminoacrolein as a solid or liquid.

Safety Precautions: Propanal and N,N-dimethylformamide dimethyl acetal are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data

The following tables summarize the key quantitative data for α-Methyl-β-dimethylaminoacrolein.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 19125-76-9 | |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | |

| Appearance | Light yellow to orange solid or liquid | |

| Boiling Point | 110-115 °C at 1 mmHg | |

| Melting Point | 34-38 °C | |

| Density | 0.971 g/mL at 25 °C |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks / Shifts | Reference |

| ¹H NMR | Data not explicitly found in literature. | |

| ¹³C NMR | Data available in spectral databases. | [1] |

| Infrared (IR) | Data available in spectral databases. | [1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): 113 m/z | [1] |

Note: While specific NMR peak assignments were not found in the literature, typical shifts for similar enamine structures can be predicted. The aldehyde proton would appear around 9-10 ppm, the vinylic proton around 7-8 ppm, the N-methyl protons around 3 ppm, and the α-methyl protons around 2 ppm in the ¹H NMR spectrum.

Experimental Workflow and Logic

The synthesis of α-Methyl-β-dimethylaminoacrolein follows a logical progression from starting materials to the purified product. The workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis and characterization of α-Methyl-β-dimethylaminoacrolein.

Signaling Pathway Analogy

While not a biological signaling pathway, the reaction mechanism can be conceptually illustrated as a "chemical signaling" cascade where the interaction of the reactants initiates a series of steps leading to the final product.

Caption: Conceptual chemical pathway for the formation of α-Methyl-β-dimethylaminoacrolein.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of α-Methyl-β-dimethylaminoacrolein using propanal and N,N-dimethylformamide dimethyl acetal. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for chemists and researchers. The versatility of the title compound as a synthetic intermediate underscores the importance of a well-characterized and reproducible synthetic procedure. Further research could focus on optimizing reaction conditions to improve yields and exploring the downstream applications of this valuable chemical building block.

References

Technical Guide: (E)-3-(Dimethylamino)-2-methylprop-2-enal

IUPAC Name: (E)-3-(dimethylamino)-2-methylprop-2-enal

This technical guide provides an in-depth overview of (E)-3-(dimethylamino)-2-methylprop-2-enal, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its synthesis, chemical properties, and applications in the synthesis of pharmaceuticals and heterocyclic compounds.

Chemical and Physical Properties

(E)-3-(dimethylamino)-2-methylprop-2-enal is a solid organic compound.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [2][3] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 34-38 °C | [1] |

| Boiling Point | 110-115 °C at 1 mmHg | [1] |

| Density | 0.971 g/mL at 25 °C | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| CAS Number | 19125-76-9 | [1] |

Synthesis

The primary method for synthesizing (E)-3-(dimethylamino)-2-methylprop-2-enal is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction involves the formylation of an active methylene compound, in this case, propanal or a derivative, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][8]

Vilsmeier-Haack Reaction Workflow

The logical workflow for the Vilsmeier-Haack synthesis of (E)-3-(dimethylamino)-2-methylprop-2-enal is illustrated below.

Caption: Vilsmeier-Haack synthesis of (E)-3-(dimethylamino)-2-methylprop-2-enal.

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a representative experimental protocol for the Vilsmeier-Haack formylation.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

An electron-rich alkene (e.g., propanal dimethylhydrazone)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Vilsmeier Reagent: In a flask maintained at 0 °C, add phosphorus oxychloride dropwise to N,N-dimethylformamide (DMF). The reaction is exothermic and results in the formation of the chloroiminium salt, known as the Vilsmeier reagent.[5]

-

Formylation: To a solution of the propanal derivative in DMF, add the prepared Vilsmeier reagent at 0 °C.

-

Reaction: Allow the mixture to stir at room temperature for several hours to ensure the completion of the reaction.

-

Hydrolysis: Quench the reaction by adding an aqueous solution of sodium acetate at 0 °C and stir for a short period.

-

Extraction: Dilute the reaction mixture with water and extract the product with diethyl ether.

-

Work-up: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: After filtering, concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final product.

Applications in Drug Development and Organic Synthesis

(E)-3-(dimethylamino)-2-methylprop-2-enal is a valuable building block in the synthesis of various heterocyclic compounds and is a key intermediate in the production of the cholesterol-lowering drug, fluvastatin.[9]

Synthesis of Pyrimidine Derivatives

This compound can be used to synthesize pyrimidine derivatives through condensation reactions with guanidine or its derivatives. The general reaction involves the cyclization of the α,β-unsaturated aldehyde with the amidine group of guanidine.

The logical workflow for the synthesis of a 2-aminopyrimidine derivative is outlined below.

Caption: Synthesis of 2-aminopyrimidine derivatives.

The following protocol is adapted from general procedures for the synthesis of pyrimidines from chalcones and guanidine.

Materials:

-

(E)-3-(dimethylamino)-2-methylprop-2-enal

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Ethanol

-

Crushed ice

-

Water

Procedure:

-

Reaction Setup: Dissolve (E)-3-(dimethylamino)-2-methylprop-2-enal and guanidine hydrochloride in ethanol.

-

Addition of Base: Add a solution of potassium hydroxide to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours.[7]

-

Precipitation: After cooling, pour the reaction mixture into crushed ice.

-

Isolation and Purification: Filter the resulting precipitate, wash with water, dry, and recrystallize from ethanol to obtain the purified pyrimidine derivative.[7]

Intermediate in Fluvastatin Synthesis

(E)-3-(dimethylamino)-2-methylprop-2-enal is a precursor to a key intermediate in an improved manufacturing process for the drug fluvastatin.[9] The synthesis involves a condensation reaction of an indole derivative with the dianion of tert-butyl acetoacetate.

Biological Activity and Cellular Targets

Currently, there is a lack of specific data on the direct biological activity and cellular signaling pathways modulated by (E)-3-(dimethylamino)-2-methylprop-2-enal. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their chemical reactivity and potential biological effects.

α,β-Unsaturated aldehydes are known to be reactive electrophiles that can form covalent adducts with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione.[10][11][12] This reactivity is the basis for their biological effects, which can include cytotoxicity. The toxicity of these compounds is often mediated through protein damage.[13] Highly toxic α,β-unsaturated aldehydes tend to inactivate cells primarily through protein damage, while less toxic ones may also induce DNA damage.[13]

The cellular response to α,β-unsaturated aldehydes can involve the activation of detoxification pathways and antioxidant responses.[14] Further research is needed to elucidate the specific biological targets and pharmacological profile of (E)-3-(dimethylamino)-2-methylprop-2-enal.

Safety Information

(E)-3-(dimethylamino)-2-methylprop-2-enal is classified as an irritant.[1][15]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

References

- 1. 3-(Dimethylamino)-2-methyl-2-propenal 97 19125-76-9 [sigmaaldrich.com]

- 2. 3-Dimethylamino-2-methyl-2-propenal | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Cytotoxicity and cellular response to alpha, beta-unsaturated aldehyde" by Ngome Llewellyn Makia [ir.library.louisville.edu]

- 15. chembk.com [chembk.com]

3-Dimethylamino-2-methyl-2-propenal molecular weight

An In-depth Technical Guide on the Molecular Weight of 3-Dimethylamino-2-methyl-2-propenal

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for this compound is C₆H₁₁NO.[1][2][3] The molecular weight is a critical parameter derived from the sum of the atomic weights of its constituent atoms.

A summary of the atomic composition and the calculation of the molecular weight is presented in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 6 | ~12.011[4][5] | ~72.066 |

| Hydrogen | H | 11 | ~1.008[6][7][8] | ~11.088 |

| Nitrogen | N | 1 | ~14.007[9][10][11] | ~14.007 |

| Oxygen | O | 1 | ~15.999[12][13][14][15] | ~15.999 |

| Total | ~113.16 |

The experimentally determined and commonly accepted molecular weight of this compound is 113.16 g/mol .[1][3]

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a compound from its molecular formula and the standard atomic weights of its elements.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Oxygen, atomic [webbook.nist.gov]

3-Dimethylamino-2-methyl-2-propenal: A Technical Safety and Data Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal, a substituted α,β-unsaturated aldehyde, is a chemical intermediate with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its safety data, physicochemical properties, and available experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and potential application of this compound. It is important to note that while extensive data on the chemical's safety and properties are available, information regarding its specific biological activities and signaling pathways is currently limited in publicly accessible literature.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C6H11NO | [1] |

| Molecular Weight | 113.16 g/mol | [2] |

| Appearance | Dark-yellow to light yellow solid or liquid | [3][4] |

| Melting Point | 34-38 °C | [5] |

| Boiling Point | 110-115 °C at 1 mmHg | [6] |

| Density | 0.971 g/mL at 25 °C | [3] |

| Vapor Pressure | Negligible | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Does not mix well with water | [3] |

Table 2: Toxicological and Hazard Data

| Parameter | Value | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |

| Acute Toxicity | No significant acute toxicological data identified in literature search. Not classified as harmful by ingestion, though may be damaging to individuals with pre-existing organ damage. | [3] |

| Carcinogenicity | According to the International Agency for Research on Cancer, this compound is a possible carcinogen. | [7] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections outline the available information on its synthesis and analytical methods.

Synthesis of this compound

A patented method describes the synthesis of a related compound, 3-dimethylamino-2,2-dimethylpropanal, from isobutyraldehyde, dimethylamine, and formaldehyde. The reaction is carried out at a temperature of 80 to 120°C and a pressure of 1.5 to 4 bar, with a reaction time of 1 to 6 hours. A crucial parameter is maintaining a pH value of 9 to 11.[8] Another source suggests the preparation of 3-(dimethylamino)-2-methyl-2-propenal can be achieved through the condensation reaction of methyl malonate and dimethylamine.[7]

Spectroscopic and Computational Analysis

The photophysics of this compound has been investigated using resonance Raman spectroscopy and computational methods.[6] The computational studies employed Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory and the Complete Active Space Self-Consistent Field (CASSCF) method to analyze its electronic structure and excited states.

Safety and Handling

Based on the available Safety Data Sheets (SDS), the following procedures are recommended for handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[1]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][3]

-

Respiratory Protection: A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is crucial.[1][3]

Storage

Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[3] Keep away from incompatible materials such as oxidizing agents and strong bases.[3]

Spills and Disposal

-

Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place spilled material in a clean, dry, sealable, labeled container for disposal.[3]

-

Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows derived from the available data.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound | CAS#:19125-76-9 | Chemsrc [chemsrc.com]

- 6. This compound | 19125-76-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity Profile of 3-Dimethylamino-2-methyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-2-methyl-2-propenal is a versatile trifunctional electrophile that serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique electronic structure, characterized by a vinylogous formyl group, dictates a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its reactions with various nucleophiles, its role in cycloaddition reactions, and its application as a vinylogous Vilsmeier-type reagent. This document includes a compilation of quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding and practical application of this reagent in research and development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (E)-3-(dimethylamino)-2-methylprop-2-enal, is a stable, commercially available reagent.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 34-38 °C | [2] |

| Boiling Point | 110-115 °C at 1 mmHg | [2] |

| Density | 0.971 g/mL at 25 °C | [2] |

| CAS Number | 19125-76-9 | [2] |

Table 2: Spectroscopic Data

| Technique | Key Data | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [3] |

| ¹³C NMR | Data available in spectral databases. | [1][4][5] |

| IR Spectroscopy | Data available in spectral databases. | [1] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 96, 2nd Highest: 42, 3rd Highest: 113 | [1] |

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of propionaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis from Propionaldehyde and DMF-DMA

-

Materials: Propionaldehyde, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

-

Procedure: A mixture of propionaldehyde (1 equivalent) and DMF-DMA (1.2 equivalents) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and methanol byproduct are removed by distillation. The crude product is then purified by vacuum distillation to afford this compound.

-

Expected Yield: Moderate to good.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Reactivity Profile and Synthetic Applications

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbonyl carbon (C1) and the carbon atom beta to the dimethylamino group (C3). The electron-donating dimethylamino group activates the double bond for nucleophilic attack at the β-position, making it a soft electrophilic center, while the aldehyde carbonyl group represents a hard electrophilic center. This dual reactivity allows for a wide range of transformations.

Reactions with Binucleophiles: Synthesis of Heterocycles

A primary application of this compound is in the synthesis of five- and six-membered heterocyclic rings through reactions with various binucleophiles. The general reaction pathway involves an initial nucleophilic attack at the β-position, followed by elimination of dimethylamine and a subsequent intramolecular cyclization.

Caption: General pathway for heterocycle synthesis.

The reaction with hydrazine derivatives provides a straightforward route to substituted pyrazoles.

Caption: Synthesis of 5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole

-

Materials: this compound, hydrazine hydrate, ethanol.

-

Procedure: To a solution of this compound (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 5-methyl-1H-pyrazole.

-

Expected Yield: 70-85%.

Table 3: Reaction of this compound with Hydrazine

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) |

| This compound | Hydrazine Hydrate | 5-Methyl-1H-pyrazole | Ethanol | Reflux, 2-4 h | 70-85 |

Condensation with amidines, guanidines, or ureas leads to the formation of substituted pyrimidines. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules.

Caption: Synthesis of 2-amino-5-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyrimidine

-

Materials: this compound, guanidine hydrochloride, sodium ethoxide, ethanol.

-

Procedure: To a freshly prepared solution of sodium ethoxide in absolute ethanol (from sodium metal and ethanol), guanidine hydrochloride (1 equivalent) is added, and the mixture is stirred for 30 minutes. This compound (1 equivalent) is then added, and the reaction mixture is heated at reflux for 6-8 hours. The solvent is evaporated, and the residue is treated with water and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

-

Expected Yield: 60-75%.

Table 4: Reaction with Guanidine and Urea Derivatives

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) |

| This compound | Guanidine Hydrochloride | 2-Amino-5-methylpyrimidine | Ethanol | Reflux, 6-8 h | 60-75 |

| This compound | Urea | 5-Methylpyrimidin-2(1H)-one | Ethanol | Reflux, 12-16 h | 50-65 |

Vinylogous Formylation Reactions

This compound can act as a vinylogous formylating agent, reacting with active methylene compounds to introduce a 2-methyl-2-formylvinyl group. This reaction proceeds via a Michael-type addition followed by the elimination of dimethylamine.

Caption: Vinylogous formylation of an active methylene compound.

Experimental Protocol: Reaction with Malononitrile

-

Materials: this compound, malononitrile, sodium ethoxide, ethanol.

-

Procedure: To a solution of sodium ethoxide in ethanol, malononitrile (1 equivalent) is added. The mixture is stirred until a clear solution is obtained. This compound (1 equivalent) is then added, and the reaction is stirred at room temperature for 8-12 hours. The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to give the product.

-

Expected Yield: 75-90%.

Table 5: Vinylogous Formylation of Active Methylene Compounds

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) |

| This compound | Malononitrile | 2-(2-Methyl-3-oxoprop-1-en-1-yl)malononitrile | Ethanol | Room Temp, 8-12 h | 75-90 |

| This compound | Ethyl Cyanoacetate | Ethyl 2-cyano-4-methyl-5-oxopent-2-enoate | Ethanol | Room Temp, 10-14 h | 70-85 |

Cycloaddition Reactions

While less common, this compound can participate in cycloaddition reactions. As an electron-rich diene equivalent, it can undergo inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles.[6][7][8]

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a 1,3-dielectrophile provides a powerful tool for the construction of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The vinylogous formylation reactions further expand its synthetic utility. A thorough understanding of its reactivity profile, as detailed in this guide, will enable researchers to effectively harness its potential in the development of novel molecules and synthetic methodologies.

References

- 1. This compound | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Dimethylamino)-2-methyl-2-propenal 97 19125-76-9 [sigmaaldrich.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. spectrabase.com [spectrabase.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 8. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of 3-Dimethylamino-2-methyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Dimethylamino-2-methyl-2-propenal (CAS No. 19125-76-9). Due to the limited availability of formal, long-term stability studies on this specific compound, this document consolidates information from supplier safety data sheets, analogous chemical structures, and general principles of organic chemistry to offer the most reliable handling and storage protocols.

Core Stability Profile

This compound is an organic compound that exists as a solid at room temperature. Its stability is primarily influenced by its susceptibility to air and potential for self-reaction over time, a common characteristic of related β-aminoenones and unsaturated aldehydes.

Key Stability Factors:

-

Air Sensitivity: The compound is known to be air-sensitive. Exposure to atmospheric oxygen can lead to oxidative degradation.

-

Moisture Sensitivity: While not explicitly documented as hygroscopic, related compounds with amino and aldehyde functionalities can be sensitive to moisture, which may facilitate degradation pathways.

-

Light Sensitivity: As with many complex organic molecules, prolonged exposure to light, particularly UV radiation, should be avoided to prevent potential photochemical degradation.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions and maintain the solid state of the compound. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidative degradation due to the compound's air sensitivity. |

| Container | Tightly sealed, opaque or amber glass vial/bottle | To protect from air, moisture, and light. |

| Environment | Cool, dark, and dry place | To further mitigate the effects of temperature, light, and humidity. |

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively characterized in publicly available literature, based on its structure as a β-aminoenal, the following degradation pathways can be anticipated:

-

Oxidation: The aldehyde functional group is susceptible to oxidation, potentially forming a carboxylic acid derivative. The double bond and the dimethylamino group could also be sites of oxidation.

-

Hydrolysis: In the presence of water, the enamine functionality could be susceptible to hydrolysis, which could lead to the cleavage of the C-N bond.

-

Self-Condensation/Polymerization: Aldehydes, particularly α,β-unsaturated aldehydes, can undergo self-condensation reactions (such as aldol-type reactions), leading to the formation of oligomers or polymers. This is a common degradation pathway for similar molecules.

The following diagram illustrates the logical relationship between proper storage conditions and the mitigation of these potential degradation pathways.

Caption: Logical workflow for maintaining compound stability.

Experimental Protocols for Stability Assessment (General-Purpose)

For researchers needing to perform their own stability assessments, a forced degradation study is a common approach. The following outlines a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of the compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solid compound and a solution to a controlled light source (e.g., a photostability chamber).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

HPLC Method Development: A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The method should be validated to ensure it can separate the parent compound from any degradation products.

-

-

Data Evaluation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate. Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, a conservative approach to storage and handling is crucial to maintain its integrity. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light and moisture, researchers can minimize degradation and ensure the reliability of their experimental results. For applications requiring a high degree of certainty regarding stability, conducting in-house forced degradation studies is strongly recommended.

A Technical Guide to 3-Dimethylamino-2-methyl-2-propenal for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Organic Synthesis

Introduction

3-Dimethylamino-2-methyl-2-propenal, a trifunctional building block, is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic frameworks relevant to medicinal chemistry. Its enamine, alkene, and aldehyde functionalities provide multiple reaction sites for C-C and C-N bond formation. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications in the synthesis of pharmacologically relevant scaffolds.

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound, typically at purities of 97% or higher. The compound is usually a solid at room temperature.[1]

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Purity |

| Sigma-Aldrich | 365459 | 97% |

| TCI America | D2483 | >97.0% (GC) |

| Santa Cruz Biotechnology | sc-267332 | - |

| Chem-Impex International | 24059 | - |

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(Dimethylamino)-2-methylprop-2-enal | [2] |

| CAS Number | 19125-76-9 | [1] |

| Molecular Formula | C₆H₁₁NO | [2] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Light yellow to yellow to orange powder to lump to clear liquid | [3][4] |

| Melting Point | 34-38 °C (lit.) | [1][5] |

| Boiling Point | 110-115 °C/1 mmHg (lit.) | [1][6] |

| Density | 0.971 g/mL at 25 °C (lit.) | [1][6] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315, H319, H335 | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of an activated substrate, in this case, propionaldehyde, using a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide) and a halogenating agent (such as phosphorus oxychloride).

General Experimental Protocol for Vilsmeier-Haack Synthesis

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Propionaldehyde

-

Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium acetate or other suitable base for workup

-

Dichloromethane or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an inert solvent to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation: To the freshly prepared Vilsmeier reagent, add propionaldehyde dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Figure 1: Synthetic Workflow for this compound via Vilsmeier-Haack Reaction

Caption: A general workflow for the synthesis of this compound.

Applications in the Synthesis of Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many approved drugs and clinical candidates, particularly kinase inhibitors.[9][10] The enaminone moiety allows for facile reaction with binucleophiles to construct five- and six-membered rings.

Synthesis of Substituted Pyridines

Substituted pyridines are a prevalent scaffold in medicinal chemistry. This compound can be used to synthesize substituted pyridines through condensation with active methylene compounds.

Experimental Protocol for the Synthesis of 2-Amino-3-cyano-4-methylpyridine:

Materials:

-

This compound

-

Malononitrile

-

Sodium ethoxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add malononitrile and stir until a clear solution is obtained.

-

To this solution, add this compound and reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-amino-3-cyano-4-methylpyridine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19125-76-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:19125-76-9 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3-Dimethylamino-2-methyl-2-propenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical intermediate, 3-Dimethylamino-2-methyl-2-propenal (CAS No: 19125-76-9). The information is compiled to assist researchers and professionals in the fields of chemical synthesis and drug development in the identification and characterization of this compound. This document presents available spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. While the existence of detailed spectra is confirmed in various databases, access to the raw data and complete peak lists is often proprietary. The information presented here is based on publicly accessible data.

Table 1: Mass Spectrometry Data [1]

| Technique | Ionization Mode | Key Fragments (m/z) | Database Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 113 (Molecular Ion), 96, 42 | NIST, SpectraBase |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

| Nucleus | Data Availability | Database Source |

| ¹³C NMR | Spectrum available | SpectraBase, John Wiley & Sons, Inc. |

| ¹H NMR | Data not publicly available in detail |

Table 3: Infrared (IR) Spectroscopy Data [1]

| Technique | Data Availability | Sample Source | Database Source |

| Attenuated Total Reflectance (ATR-IR) | Spectrum available | Aldrich | Sigma-Aldrich Co. LLC., John Wiley & Sons, Inc. |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a reference and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[2]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise ratio and resolution.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Chemical shifts are referenced to the deuterated solvent signal or an internal standard.

-

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][4][5][6][7] Good contact between the sample and the crystal is ensured.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample.[3][4][5][6][7]

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[8] The solution should be free of particulates.[8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography:

-

A small volume of the sample solution (typically 1 µL) is injected into the heated inlet of the GC.[9]

-

The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column.[10]

-

The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization), molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

- 1. This compound | C6H11NO | CID 2777801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 6. chem4100.wdfiles.com [chem4100.wdfiles.com]

- 7. mt.com [mt.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. etamu.edu [etamu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using 3-Dimethylamino-2-methyl-2-propenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of substituted pyrimidines is, therefore, a critical aspect of pharmaceutical research. This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl substituted pyrimidines utilizing 3-Dimethylamino-2-methyl-2-propenal as a versatile three-carbon building block. This enamine aldehyde serves as a reactive precursor that readily undergoes cyclocondensation reactions with various nucleophilic reagents such as urea, thiourea, and guanidine to afford the corresponding pyrimidine derivatives.

The general synthetic strategy involves the reaction of this compound with a suitable N-C-N building block. The dimethylamino group acts as a good leaving group, facilitating the cyclization process to form the stable pyrimidine ring. This approach offers a straightforward route to 5-methylpyrimidines, which are key intermediates in the synthesis of various biologically active molecules.

General Synthetic Pathway

The synthesis of 5-methylpyrimidine derivatives from this compound proceeds via a cyclocondensation reaction. The proposed general mechanism involves an initial Michael addition of the nucleophile (urea, thiourea, or guanidine) to the β-carbon of the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrimidine ring.

Caption: General reaction scheme for the synthesis of 5-methylpyrimidines.

Experimental Protocols

The following are detailed protocols for the synthesis of three key 5-methylpyrimidine derivatives from this compound.

Protocol 1: Synthesis of 5-Methyl-2(1H)-pyrimidinone (from Urea)

This protocol describes the synthesis of 5-methyl-2-hydroxypyrimidine, which exists in its tautomeric form, 5-methyl-2(1H)-pyrimidinone.

Materials:

-

This compound

-

Urea

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric acid (HCl), 1M

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add urea (3.0 g, 50 mmol).

-

Add this compound (5.66 g, 50 mmol) dropwise to the reaction mixture with stirring.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in 100 mL of distilled water and neutralize with 1M HCl to a pH of approximately 7.

-

Cool the solution in an ice bath to facilitate precipitation of the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-2(1H)-pyrimidinone.

Protocol 2: Synthesis of 5-Methyl-2(1H)-pyrimidinethione (from Thiourea)

This protocol outlines the synthesis of 5-methyl-2-thiouracil, also known as 5-methyl-2(1H)-pyrimidinethione.

Materials:

-

This compound

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Acetic acid

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.